molecular formula C17H32O4 B13177909 (r,s)-2,7-Diacetoxytridecane

(r,s)-2,7-Diacetoxytridecane

Cat. No.: B13177909
M. Wt: 300.4 g/mol
InChI Key: CZDAGXZQSCOKIL-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r,s)-2,7-Diacetoxytridecane is an organic compound that belongs to the class of diacetates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r,s)-2,7-Diacetoxytridecane typically involves the acetylation of 2,7-dihydroxytridecane. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solvent-free conditions or minimal solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(r,s)-2,7-Diacetoxytridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diacids or ketones.

    Reduction: Reduction reactions can convert it into diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Diacids or diketones.

    Reduction: Diols.

    Substitution: Compounds with different functional groups replacing the acetoxy groups.

Scientific Research Applications

(r,s)-2,7-Diacetoxytridecane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (r,s)-2,7-Diacetoxytridecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxytridecane: The precursor to (r,s)-2,7-Diacetoxytridecane, differing by the presence of hydroxyl groups instead of acetoxy groups.

    2,7-Diacetoxyundecane: A similar compound with a shorter carbon chain.

    2,7-Diacetoxytetradecane: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two acetoxy groups. This makes it a valuable compound for studying stereochemical effects and for use in applications requiring specific chiral properties.

Properties

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

[(2R,7S)-7-acetyloxytridecan-2-yl] acetate

InChI

InChI=1S/C17H32O4/c1-5-6-7-8-12-17(21-16(4)19)13-10-9-11-14(2)20-15(3)18/h14,17H,5-13H2,1-4H3/t14-,17+/m1/s1

InChI Key

CZDAGXZQSCOKIL-PBHICJAKSA-N

Isomeric SMILES

CCCCCC[C@@H](CCCC[C@@H](C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCC(CCCCC(C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.